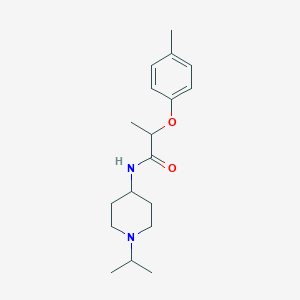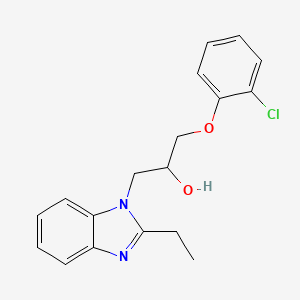![molecular formula C15H11BrN2OS B5085026 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetanilide and is widely used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to possess significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antipyretic effects, which may make it useful in the treatment of fever. Additionally, this compound has been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its high yield synthesis method, which makes it easily accessible for scientific research. Additionally, this compound exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammation, pain, and fever. Additionally, further research is needed to investigate the potential toxicity of this compound and its long-term effects on human health. Finally, more research is needed to explore the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in various fields of scientific research. Its high yield synthesis method, potent anti-inflammatory and analgesic effects, and antioxidant properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health.
Synthesemethoden
The synthesis of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-bromobenzenethiol with 2-cyanophenylacetic acid in the presence of a suitable base such as potassium carbonate. This reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to exhibit potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOYTFELWRCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine oxalate](/img/structure/B5084953.png)
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)

